molecular formula C15H11FN4O3 B5773184 1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-PHENOXY-1H-1,2,4-TRIAZOLE

1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-5-PHENOXY-1H-1,2,4-TRIAZOLE

Cat. No.: B5773184
M. Wt: 314.27 g/mol
InChI Key: RVCNBDGNTVRABA-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the triazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction using phenol and a suitable leaving group.

    Incorporation of the Fluorophenylmethyl Group: This step involves the reaction of the triazole derivative with a fluorophenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Phenol, leaving groups like halides.

    Coupling: Boron reagents, palladium catalysts.

Major Products

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also bind to enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenyl-1H-1,2,4-triazole: Similar structure but lacks the phenoxy group.

    1-[(2-Fluorophenyl)methyl]-3-amino-5-phenoxy-1H-1,2,4-triazole: Contains an amino group instead of a nitro group.

    1-[(2-Fluorophenyl)methyl]-3-nitro-5-methoxy-1H-1,2,4-triazole: Contains a methoxy group instead of a phenoxy group.

Uniqueness

1-[(2-Fluorophenyl)methyl]-3-nitro-5-phenoxy-1H-1,2,4-triazole is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the triazole ring enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-nitro-5-phenoxy-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O3/c16-13-9-5-4-6-11(13)10-19-15(17-14(18-19)20(21)22)23-12-7-2-1-3-8-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCNBDGNTVRABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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